N,2-dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide N,2-dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15639673
InChI: InChI=1S/C22H21N5O4S2/c1-14-7-8-15(13-20(14)33(30,31)24-2)21-18-5-3-4-6-19(18)22(27-26-21)25-16-9-11-17(12-10-16)32(23,28)29/h3-13,24H,1-2H3,(H,25,27)(H2,23,28,29)
SMILES:
Molecular Formula: C22H21N5O4S2
Molecular Weight: 483.6 g/mol

N,2-dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

CAS No.:

Cat. No.: VC15639673

Molecular Formula: C22H21N5O4S2

Molecular Weight: 483.6 g/mol

* For research use only. Not for human or veterinary use.

N,2-dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide -

Specification

Molecular Formula C22H21N5O4S2
Molecular Weight 483.6 g/mol
IUPAC Name N,2-dimethyl-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide
Standard InChI InChI=1S/C22H21N5O4S2/c1-14-7-8-15(13-20(14)33(30,31)24-2)21-18-5-3-4-6-19(18)22(27-26-21)25-16-9-11-17(12-10-16)32(23,28)29/h3-13,24H,1-2H3,(H,25,27)(H2,23,28,29)
Standard InChI Key MUNNYYPAUIOQLL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)NC

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

N,2-Dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide features a benzenesulfonamide core substituted with a phthalazine moiety and a sulfamoylphenyl group. The IUPAC name—N,2-dimethyl-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide—reflects its intricate architecture. Key structural attributes include:

  • Sulfonamide groups: Both the benzene ring and the phthalazine moiety are functionalized with sulfonamide (-SO2_2NH2_2) groups, enhancing hydrogen-bonding potential and solubility.

  • Phthalazine scaffold: The phthalazine ring system contributes to π-π stacking interactions, a feature common in kinase inhibitors .

  • N-methylation: Methyl groups at the N-position of the sulfonamide and the benzene ring modulate steric effects and metabolic stability.

Table 1: Molecular Properties of N,2-Dimethyl-5-{4-[(4-Sulfamoylphenyl)Amino]Phthalazin-1-yl}Benzenesulfonamide

PropertyValue
Molecular FormulaC22H21N5O4S2C_{22}H_{21}N_5O_4S_2
Molecular Weight483.6 g/mol
IUPAC NameN,2-dimethyl-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide
Canonical SMILESCC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)NC
PubChem CID1598131

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N,2-dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide involves multi-step organic reactions, typically requiring:

  • Sulfonylation: Introduction of sulfonamide groups via reactions with sulfonyl chlorides, as exemplified by the use of 4-formylbenzenesulfonyl chloride in analogous syntheses .

  • Phthalazine functionalization: Coupling of the phthalazine moiety to the benzene ring through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

  • Methylation: Selective N-methylation using methylating agents like methyl iodide under controlled conditions.

Critical challenges include maintaining regioselectivity during phthalazine substitution and optimizing reaction yields through solvent choice (e.g., dichloromethane) and catalysts .

Reaction Optimization

Studies on related compounds highlight the importance of:

  • Temperature control: Reactions often proceed at room temperature to prevent side product formation .

  • Purification techniques: Chromatography (e.g., silica gel with methanol/CH2_2Cl2_2) is essential for isolating the target compound in ≥75% yields .

Biological Activities and Mechanisms

Enzyme Inhibition

The dual sulfonamide groups enhance binding affinity for enzymes such as carbonic anhydrase (CA) and autotaxin (ATX), as seen in patent US11059794B2 . These enzymes are implicated in pH regulation and lysophosphatidic acid (LPA) biosynthesis, respectively, making them targets for metabolic and inflammatory diseases .

Pharmacological Considerations

Solubility and Bioavailability

Despite its therapeutic promise, the compound’s high molecular weight (483.6 g/mol) and lipophilic phthalazine moiety may limit aqueous solubility. Strategies to improve bioavailability include:

  • Prodrug formulations: Masking sulfonamide groups with biodegradable esters.

  • Nanoencapsulation: Use of lipid-based nanoparticles to enhance cellular uptake.

Toxicity Profiles

Sulfonamide-based compounds are associated with hypersensitivity reactions and renal toxicity. Preclinical studies on analogs suggest dose-dependent hepatotoxicity, necessitating rigorous safety evaluations.

Future Research Directions

  • Targeted kinase assays: Screening against kinase panels to identify specific targets (e.g., EGFR, VEGFR).

  • Structural optimization: Introducing polar substituents (e.g., hydroxyl groups) to improve solubility without compromising activity.

  • In vivo efficacy studies: Evaluating pharmacokinetics and tumor suppression in murine models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator